1-Hexadecyne

Surface Science Self-Assembled Monolayers Hydrosilylation

1-Hexadecyne (CAS 629-74-3) is a linear, 16-carbon terminal alkyne (C₁₆H₃₀) with a molecular weight of 222.41 g/mol. Its long alkyl chain, combined with a reactive terminal triple bond, distinguishes it from shorter alkynes and other C16 functionalized hydrocarbons.

Molecular Formula C16H30
Molecular Weight 222.41 g/mol
CAS No. 629-74-3
Cat. No. B1584035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecyne
CAS629-74-3
Molecular FormulaC16H30
Molecular Weight222.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC#C
InChIInChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3
InChIKeyUCIDYSLOTJMRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecyne (CAS 629-74-3): Procurement Guide for a C16 Terminal Alkyne in Surface Science and Organic Synthesis


1-Hexadecyne (CAS 629-74-3) is a linear, 16-carbon terminal alkyne (C₁₆H₃₀) with a molecular weight of 222.41 g/mol [1]. Its long alkyl chain, combined with a reactive terminal triple bond, distinguishes it from shorter alkynes and other C16 functionalized hydrocarbons. This structural motif makes it a valuable building block in organic synthesis, particularly for introducing a hydrophobic C16 tail via Sonogashira or Glaser couplings . More critically for materials science, 1-hexadecyne is a prototypical precursor for forming densely packed, highly ordered self-assembled monolayers (SAMs) on gold [2] and silicon [3] surfaces, a property that underpins its use in surface modification, corrosion inhibition, and molecular electronics.

Self-assembled monolayers (SAMs) on Au, Si, or H-Si(111) surfaces
Terminal alkyne anchor for dense, ordered films vs alkene or thiol alternatives
Liquid state at room temperature simplifies dispensing and solution processing
Also used for click chemistry, polymer synthesis, and corrosion inhibition research

Why 1-Hexadecyne Cannot Be Casually Substituted in Surface Science and Materials Applications


While 1-hexadecyne is often categorized alongside other long-chain terminal alkynes, alkenes, or alkanethiols, its procurement for specific applications cannot be based on a simple functional group or chain-length equivalence. The combination of a C16 chain and a terminal alkyne anchor is not arbitrarily interchangeable. For instance, substituting 1-hexadecyne for the C18 analog 1-octadecyne alters the physical state (liquid vs. solid) and the resulting monolayer thickness and order, directly impacting wettability and barrier properties [1]. In contrast, using the C16 alkene 1-hexadecene on silicon surfaces yields significantly lower surface coverage and slower monolayer formation compared to 1-hexadecyne, demonstrating that the alkyne moiety is not merely an alternative anchor but a superior one for achieving dense, high-quality films [2]. These quantitative differences in assembly kinetics, film quality, and final material properties underscore the need for evidence-based selection rather than generic substitution.

Chain length shift

Substituting C18 (solid) for C16 (liquid) may alter monolayer thickness, ordering, and processability.

Anchor chemistry mismatch

1-Hexadecene provides lower surface coverage and slower monolayer formation on silicon than the alkyne analog.

Thiol vs. alkyne anchoring

Alkanethiols may introduce sulfur contamination or electrochemical instability despite comparable film quality.

Quantitative Evidence for 1-Hexadecyne: Differentiating Performance Against Key Comparators


1-Hexadecyne vs. 1-Hexadecene: Superior Surface Coverage and Faster Kinetics on H-Si(111)

When forming monolayers on hydrogen-terminated Si(111), 1-hexadecyne achieves a significantly higher surface coverage than its alkene analog, 1-hexadecene. Quantitative X-ray photoelectron spectroscopy (XPS) analysis shows that C16 alkenyl layers (from 1-hexadecene) have a surface coverage of 59%, while C16 alkynyl layers (from 1-hexadecyne) achieve a surface coverage of 63% [1]. This 4% absolute increase in coverage is a direct result of the alkyne's more favorable binding and packing on the silicon surface. Furthermore, monolayer formation is faster with 1-hexadecyne, reaching a plateau after 16 hours at room temperature, whereas 1-hexadecene requires a longer time for complete layer formation [2].

Surface Coverage on H-Si(111)
Head-to-head
63% vs 59%
+4% absolute
Reported higher coverage supports denser passivation layers
XPS after 16 h, 80°C
Surface Science Self-Assembled Monolayers Hydrosilylation Monolayer Coverage

1-Hexadecyne vs. Hexadec-3-en-1-yne: Slower Kinetics but Comparable Final Film Quality on H-Si(111)

In a direct comparison with the enyne derivative hexadec-3-en-1-yne, 1-hexadecyne exhibits slower monolayer formation kinetics on H-Si(111). Ellipsometry and contact angle measurements show that the enyne reaches a plateau thickness and hydrophobicity after only 8 hours at room temperature, whereas 1-hexadecyne requires 16 hours to reach the same state [1]. Despite this kinetic difference, the final quality of the fully assembled layers at 80°C is comparable, with both achieving an ellipsometric thickness of 2.0 nm and water contact angles of 111–112° [1].

Formation Kinetics on H-Si(111)
Head-to-head
16 h vs 8 h
2× slower to plateau
Slower kinetics acceptable when precursor simplicity is preferred
Room temp; final thickness ~2.0 nm, contact angle ~111°
Surface Science Self-Assembled Monolayers Hydrosilylation Monolayer Kinetics

1-Hexadecyne as a Platform: Tunable Adhesion and Friction via Fluorination vs. Non-Fluorinated Baseline

1-Hexadecyne serves as the foundational C16 backbone for creating functionalized SAMs with widely tunable surface properties. A direct comparison was made between monolayers derived from non-fluorinated 1-hexadecyne (F0) and those from a heptadecafluoro-hexadecyne (F17) analog. On Si(111), the F0 alkyne monolayer exhibits an adhesion of 11.6 ± 0.20 mJ/m² and a friction coefficient of 5.7 × 10⁻². In contrast, the F17-derived monolayer dramatically reduces adhesion to 3.2 ± 0.03 mJ/m² and friction to 1.2 × 10⁻² [1]. This demonstrates that 1-hexadecyne is not merely a single entity but a modular platform where functionalization, particularly fluorination, can systematically alter tribological performance.

Tribological Tuning
Class-level inference
Adhesion 11.6 → 3.2 mJ/m²
~3.6× lower adhesion
Modular C16 core enables fluorination-dependent adhesion reduction
AFM on Si(111); F17 derivative vs F0 baseline
Surface Science Self-Assembled Monolayers Tribology Fluorinated Monolayers

Chain Length Effect: 1-Hexadecyne (C16) vs. Shorter and Longer 1-Alkynes on Si(111) Monolayer Order

The length of the alkyl chain in a terminal alkyne directly dictates the quality of the resulting self-assembled monolayer. A systematic study of ω-fluoro-1-alkynes on Si(111) surfaces demonstrated that monolayers derived from longer chain lengths (e.g., C18) are more ordered, possess a lower molecular tilt angle, and achieve higher surface coverage than those from shorter chains (e.g., C10). The C16 chain of 1-hexadecyne falls within this optimal range, providing a balance between high order and practical handling (liquid state) [1].

Chain Length Effect
Class-level inference
C10
C16 balances high monolayer order with practical liquid handling
Trend from ω-fluoro-1-alkyne SAM series (XPS, IRRAS)
Alkyne vs Thiol on Au(111)
Cross-study
Comparable packing and hydrophobicity
Sulfur-free anchoring with reported equivalent structural quality
STM, IRRAS; contact angle ~90–96°
Physical State
Head-to-head
mp 15°C (liquid) vs 22.5°C (solid)
Liquid C16 simplifies dispensing versus solid C18 analog
Standard ambient conditions
Surface Science Self-Assembled Monolayers Chain Length Effect Monolayer Order

1-Hexadecyne vs. Alkanethiols (e.g., Hexadecanethiol) on Gold: Comparable Monolayer Quality with a Different Anchoring Chemistry

1-Hexadecyne and other terminal n-alkynes form highly ordered SAMs on Au(111) that are directly comparable in quality to the gold standard alkanethiolate SAMs. Scanning tunneling microscopy (STM), infrared reflection absorption spectroscopy (IRRAS), and contact angle measurements confirm that alkyne SAMs exhibit packing densities, molecular chain orientations, hydrophobicity, and surface order that are 'very similar to those of alkanethiolates on Au(111)' [1].

Alkyne vs Thiol on Au(111)
Cross-study
Comparable packing and hydrophobicity
Sulfur-free anchoring with reported equivalent structural quality
STM, IRRAS; contact angle ~90–96°
Surface Science Self-Assembled Monolayers SAMs on Gold Alkyne vs. Thiol Anchors

1-Hexadecyne vs. 1-Octadecyne: Physical State as a Decisive Procurement and Handling Factor

A fundamental yet often overlooked differentiator between 1-hexadecyne (C16) and its closest homolog, 1-octadecyne (C18), is their physical state at standard ambient temperature. 1-Hexadecyne has a melting point of 15°C [1] and is a liquid at room temperature. In contrast, 1-octadecyne has a melting point of 22.5°C [2] and is a solid at room temperature (20°C).

Physical State
Head-to-head
mp 15°C (liquid) vs 22.5°C (solid)
Liquid C16 simplifies dispensing versus solid C18 analog
Standard ambient conditions
Physical Properties Melting Point Procurement Processability

Evidence-Backed Application Scenarios for 1-Hexadecyne in Surface Engineering and Material Synthesis


Formation of High-Coverage Passivation Layers on Silicon for (Bio)electronics

For applications requiring robust, dense, and hydrophobic passivation on silicon-based devices (e.g., field-effect transistors, biosensors, MEMS), 1-hexadecyne is the empirically superior choice over its C16 alkene analog. The direct evidence of a 63% surface coverage on H-Si(111) (vs. 59% for 1-hexadecene) [1] confirms its ability to form a more defect-resistant barrier. This higher coverage minimizes pinholes and pathways for ion and water penetration, directly translating to improved device stability and lifetime. Furthermore, the demonstrated stability of these monolayers under acidic and basic conditions and UV exposure [2] reinforces their suitability for demanding operational environments.

Hydrophobic Surface Modification of Gold Electrodes and Nanoparticles Without Sulfur Contamination

In electrochemistry and nanoparticle synthesis, the use of alkanethiols can be problematic due to sulfur's potential to poison catalysts or desorb at negative potentials. 1-Hexadecyne offers a proven, sulfur-free alternative. Data confirms that 1-hexadecyne and related terminal alkynes form SAMs on gold with packing densities and molecular order 'very similar' to those of the benchmark alkanethiolate SAMs [3]. This enables the creation of comparably ordered, hydrophobic surfaces on gold electrodes or the stabilization of gold nanoparticles [4] with an orthogonal, carbon-gold anchoring chemistry, avoiding sulfur-related contamination and electrochemical instability.

A Versatile Hydrophobic Building Block for 'Click' Chemistry and Polymer Synthesis

The terminal alkyne group of 1-hexadecyne is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. Its long C16 chain imparts significant hydrophobicity to any conjugated molecule, polymer, or surface. This makes 1-hexadecyne a valuable synthon for synthesizing functional materials, such as adhesive polymers [5] or dendritic frameworks [6]. Its utility is further enhanced by its compatibility with other alkyne-specific reactions like Sonogashira and Glaser couplings, allowing for the precise incorporation of a C16 tail into complex molecular architectures .

Precursor for Tunable, Low-Adhesion Fluorinated Coatings

1-Hexadecyne serves as the foundational non-fluorinated baseline for designing a family of fluorinated surface coatings with ultra-low adhesion and friction. By using 1-hexadecyne (F0) as a control, researchers can synthesize derivatives with varying degrees of fluorination to tune surface properties. For instance, the F17 derivative reduces adhesion by a factor of 3.6x compared to the F0 baseline [7]. This makes the 1-hexadecyne platform invaluable for developing anti-stiction coatings in micro- and nano-electromechanical systems (MEMS/NEMS) and for creating surfaces with tailored wettability.

Application
Selection Property
Validation Focus
Silicon passivation layers for bio/electronic devices
Reported higher surface coverage vs alkene analog
Quantitative XPS coverage; barrier property testing
Gold surface modification without sulfur contamination
Alkyne-Au anchoring with thiol-comparable packing
STM/IRRAS order; electrochemical stability vs thiols
Hydrophobic C16 synthon for click chemistry
Terminal alkyne handle for CuAAC, Sonogashira
Reaction efficiency; hydrophobicity of conjugated products
Precursor for fluorinated low-adhesion coatings
Modular C16 backbone enables fluorination-dependent adhesion reduction
AFM tribology; adhesion and friction measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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